molecular formula C44H58O5 B149838 3,29-Dibenzoyl Rarounitriol CAS No. 873001-54-8

3,29-Dibenzoyl Rarounitriol

Cat. No. B149838
CAS RN: 873001-54-8
M. Wt: 666.9 g/mol
InChI Key: ZRKGVMOZKMBTHF-DUVCPVCPSA-N
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Description

3,29-Dibenzoyl Rarounitriol is a pentacyclic triterpenoid that has been found in T. kirilowii . It is one major bioactive compound of multiflorane triterpene esters Trichosanthes kirilowii .

Scientific Research Applications

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Scientific Research Applications of 3,29-Dibenzoyl Rarounitriol

1. Pharmacokinetic Studies

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established and validated for quantifying 3,29-dibenzoyl rarounitriol in rat plasma. This method was successfully applied to a pharmacokinetic study, providing a foundation for understanding the compound's behavior in biological systems (Zhao et al., 2015).

2. Influence of Processing Methods and Maturation on 3,29-Dibenzoyl Rarounitriol Content

A study examined how different processing methods and maturity stages of Trichosanthes kirilowii seeds affect the quality, specifically focusing on the content of 3,29-dibenzoyl rarounitriol. It was found that fully mature seeds and specific processing methods can significantly influence the compound's concentration (Liu et al., 2014).

3. Analysis in Traditional Medicine Preparations

3,29-Dibenzoyl rarounitriol was used as a marker compound in the analysis of different slices of prepared Semen Trichosanthis (ST), a traditional medicine. The study aimed at optimizing the slices of prepared ST by determining the content of this compound (Yan-feng et al., 2005).

4. Pharmacokinetics in Sustained-Release Pellet Forms

The pharmacokinetics of 3,29-Dibenzoyl Karounitriol were analyzed in rats after administration of Trichosanthes sustained-release pellets and extracts. The study provided insights into the sustained-release properties of the pellets, offering a basis for developing new dosage forms of Trichosanthes (Bian et al., 2020).

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapors. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

[(2R,4aS,6aS,7S,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGVMOZKMBTHF-DUVCPVCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)[C@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)O)C)(C)COC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,29-Dibenzoyl Rarounitriol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of different processing methods and maturity stages of Trichosanthes kirilowii seeds on 3,29-Dibenzoyl rarounitriol content?

A1: Research indicates that the content of 3,29-Dibenzoyl rarounitriol in Trichosanthes kirilowii seeds is significantly influenced by both the maturity stage of the seeds and the processing methods employed []. Specifically, fully mature seeds exhibit higher levels of the compound compared to immature ones. Additionally, drying the seeds at 60°C has been identified as the optimal processing method for maximizing 3,29-Dibenzoyl rarounitriol content, reaching up to 131.63 µg/mL [].

Q2: Is there an efficient and reliable method to quantify 3,29-Dibenzoyl rarounitriol in biological samples?

A2: Yes, a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of 3,29-Dibenzoyl rarounitriol in rat plasma []. This method utilizes liquid-liquid extraction for sample preparation and achieves a lower limit of quantification of 0.125 ng/mL, demonstrating its suitability for pharmacokinetic studies [].

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